

Lipoxygenin: Dosage and Administration in Mice

- Application Notes and Protocols

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Compound of Interest

Compound Name: *Lipoxygenin*

Cat. No.: *B3025920*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dosage and administration of compounds related to the lipoxygenase (LOX) pathways in mouse models. The information is intended to guide researchers in designing and executing experiments to study the role of these enzymatic pathways in various physiological and pathological processes.

Lipoxygenases are a family of enzymes that catalyze the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation and other cellular processes.^{[1][2]} In mice, the key lipoxygenase enzymes include 5-LOX, 12-LOX, and 12/15-LOX.^[1] Modulation of these pathways through inhibitors or in knockout mouse models is a common strategy to investigate their function.

Data Presentation: Dosage and Administration of Lipoxygenase Modulators in Mice

The following table summarizes the dosages and administration routes of various compounds used to modulate lipoxygenase pathways or induce related pathological conditions in mice, as reported in the scientific literature.

Compound/ Model	Mouse Strain	Dosage	Administ ration Route	Application/ Purpose	Reference
Lipoxygenase Inhibitors					
VLX-1005	NOD.hALOX12	30 mg/kg	Oral gavage (daily)	Inhibition of 12-LOX in a model of autoimmune diabetes.	[3]
VLX-1005	hALOX12	30 mg/kg	Intraperitoneal	Inhibition of 12-LOX in a model of streptozotocin-induced diabetes.	[3]
MK-886	ApoE/LDLR double knockout	Not specified	Not specified	Inhibition of 5-lipoxygenase-activating protein (FLAP) to study atherosclerosis.	[4]
BW A4C	Not specified	ED50 = 2.6 mg/kg	Oral	Inhibition of 5-lipoxygenase in a model of acute inflammation.	[5]
BW A797C	Not specified	ED50 = 14.3 mg/kg	Oral	Inhibition of 5-lipoxygenase in a model of	[5]

acute
inflammation.

Inflammation
Induction
Models

NG-nitro-L-arginine-methyl ester (L-NAME)	C57BL/6	100 mg/kg/day	In drinking water	Induction of hypertension.	[6]
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Deoxycorticosterone acetate (DOCA)/high-salt	C57BL/6	50 mg pellet (21-day release) / 1% NaCl + 0.2% KCl	Subcutaneous pellet / In drinking water	Induction of hypertension.	[6]
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Lipopolysaccharide (LPS)	C57BL/6J	10 mg/kg	Intraperitoneal	Induction of inflammation in submandibular glands.	[7]
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Cuprizone	Not specified	Not specified	Fed to mice	Induction of demyelination to study neuroinflammation.	[8]
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Experimental Protocols

Oral Administration of a 12-Lipoxygenase Inhibitor (VLX-1005) in a Model of Autoimmune Diabetes

- Objective: To assess the effect of 12-LOX inhibition on the development of autoimmune diabetes in NOD.hALOX12 mice.[3]
- Materials:

- VLX-1005
- Vehicle solution (e.g., PBS, corn oil)
- NOD.hALOX12 mice (female and male, 6 weeks of age)
- Oral gavage needles
- Blood glucose monitoring system
- Procedure:
 - Prepare a suspension of VLX-1005 in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable volume (e.g., 100-200 μ L).
 - Divide the mice into two groups: a treatment group receiving VLX-1005 and a control group receiving the vehicle alone.
 - Administer VLX-1005 (30 mg/kg) or vehicle daily via oral gavage for a period of 4 weeks (from 6 to 10 weeks of age).[\[3\]](#)
 - Monitor the development of diabetes by measuring blood glucose levels twice weekly. Diabetes is typically defined as a blood glucose reading of ≥ 250 mg/dL on two consecutive days.[\[3\]](#)
 - Continue monitoring for diabetes development until the mice reach 25 weeks of age.[\[3\]](#)
- Endpoint Analysis:
 - Incidence and age of onset of diabetes.
 - Histological analysis of pancreatic islets for insulinitis.
 - Flow cytometry analysis of immune cell populations in the pancreas, pancreatic lymph nodes, and spleen.[\[3\]](#)
 - Lipidomics analysis of serum to confirm the reduction of 12-LOX products (e.g., 12-HETE).[\[3\]](#)

Induction of Hypertension using L-NAME

- Objective: To induce experimental hypertension in mice to study the role of the Alox15 gene (12/15-lipoxygenase).[6]
- Materials:
 - NG-nitro-L-arginine-methyl ester (L-NAME)
 - Wild-type (WT) and Alox15^{-/-} C57BL/6 mice (male)
 - Drinking water bottles
 - Tail-cuff blood pressure measurement system
- Procedure:
 - Acclimate the mice to the blood pressure measurement chamber for two weeks prior to the experiment, with twice-weekly handling and mock measurements.[6]
 - Prepare drinking water containing L-NAME at a concentration calculated to deliver 100 mg/kg/day based on the average daily water intake of the mice.
 - Provide the L-NAME-containing water to the experimental group for 5 consecutive days. The control group receives regular drinking water.[6]
 - Monitor water intake daily to ensure comparable consumption between groups.[6]
 - Measure systolic blood pressure daily using the tail-cuff method. Average three successful measurements for each data point.[6]
- Endpoint Analysis:
 - Comparison of systolic blood pressure between WT and Alox15^{-/-} mice.
 - Analysis of vascular reactivity in isolated aortic rings.
 - Measurement of vasoactive arachidonic acid metabolites in tissues.

Signaling Pathways and Experimental Workflows

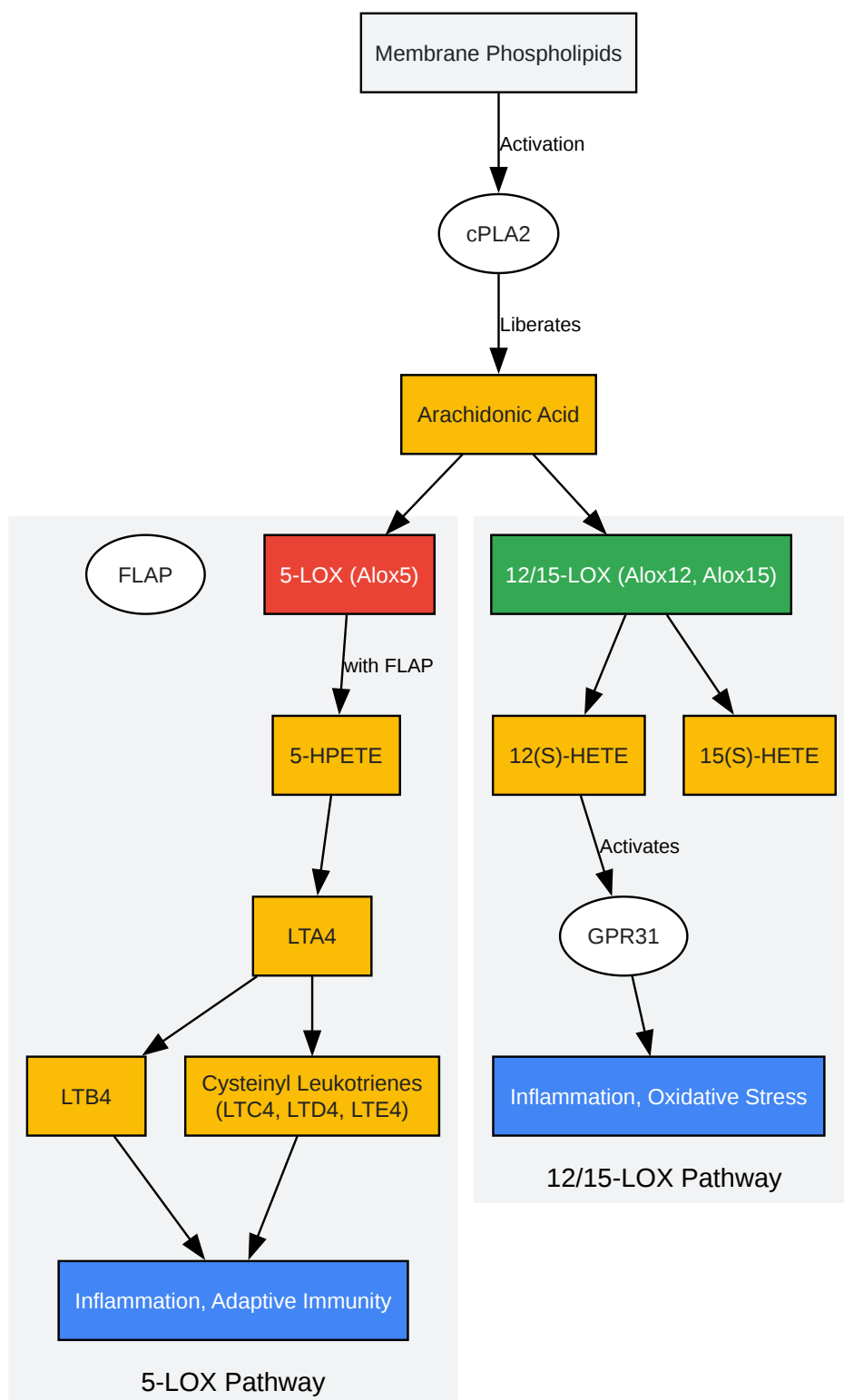


Figure 1: Simplified Lipoxygenase Signaling Pathway

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Caption: Simplified overview of the 5-LOX and 12/15-LOX signaling pathways.

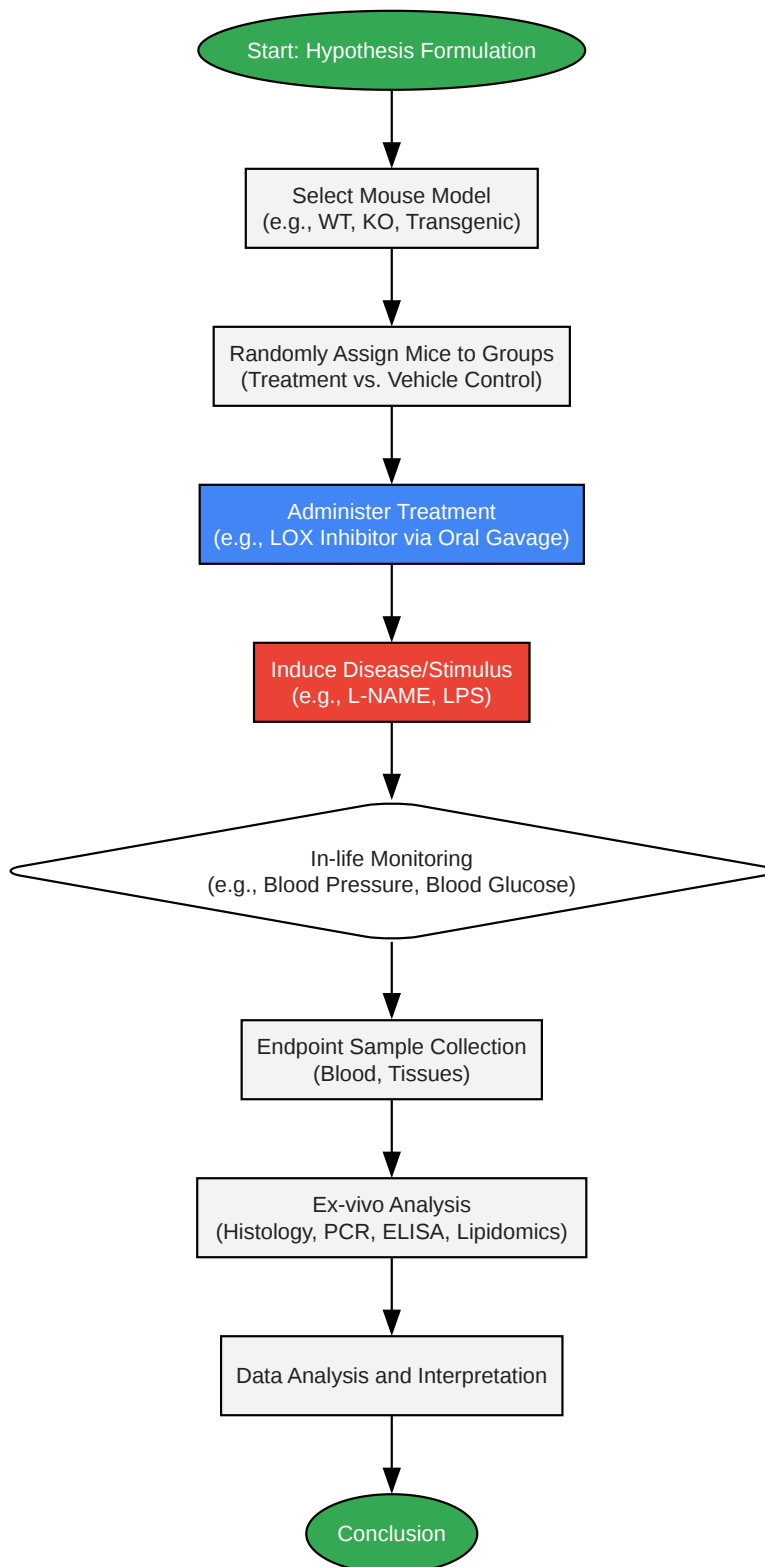


Figure 2: General Experimental Workflow

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